4-Methyl-3-[(6-phenylpyrimidin-4-yl)amino]benzoic acid hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its potential biological activities and applications. This compound features a unique structure that combines a benzoic acid moiety with a pyrimidine ring substituted with a phenyl group, contributing to its distinct properties.
The compound is often synthesized in laboratory settings and is available from various chemical suppliers. It has been referenced in scientific literature for its synthetic pathways and biological evaluations. The molecular formula is , and it is classified under the category of organic compounds, specifically as an amino benzoic acid derivative.
4-Methyl-3-[(6-phenylpyrimidin-4-yl)amino]benzoic acid hydrochloride is classified as a pharmaceutical intermediate and may have applications in medicinal chemistry, particularly in drug development targeting various diseases.
The synthesis of 4-Methyl-3-[(6-phenylpyrimidin-4-yl)amino]benzoic acid hydrochloride typically involves several key steps:
The synthesis can be optimized for yield and purity using automated reactors and continuous flow processes, which enhance efficiency in industrial settings .
The molecular structure of 4-Methyl-3-[(6-phenylpyrimidin-4-yl)amino]benzoic acid hydrochloride features a benzoic acid core linked to a pyrimidine ring that carries a phenyl substituent.
Cc1ccc(cc1Nc2nccc(n2)c3cccnc3)C(=O)O
InChI=1S/C17H16N4O2/c1-11-4-5-12(16(22)23)9-15(11)21-17-19-8-6-14(20-17)13-3-2-7-18-10-13/h2-10H,1H3,(H,22,23)(H,19,20,21)
4-Methyl-3-[(6-phenylpyrimidin-4-yl)amino]benzoic acid hydrochloride can participate in several chemical reactions:
Common reagents for these reactions include hydrogen peroxide and potassium permanganate for oxidation, lithium aluminum hydride for reduction, and halogens or alkylating agents for substitution reactions .
The mechanism of action for 4-Methyl-3-[(6-phenylpyrimidin-4-yl)amino]benzoic acid hydrochloride involves its interaction with specific molecular targets within biological systems. This compound may inhibit certain enzymes or interfere with pathogen replication processes, making it a candidate for further investigation in therapeutic applications .
The compound typically appears as a crystalline solid. Its melting point ranges from to , indicating stability at elevated temperatures.
Key chemical properties include:
4-Methyl-3-[(6-phenylpyrimidin-4-yl)amino]benzoic acid hydrochloride has several applications:
This compound's unique structure and properties make it valuable for ongoing research within medicinal chemistry and related fields .
The planar benzene core of PABA provides a stable platform for sterically controlled substitutions at ortho, meta, or para positions relative to its functional groups. This geometric predictability allows medicinal chemists to strategically append pharmacophores that enhance target affinity or modulate physicochemical properties. For instance:
Table 1: Structural Modifications of PABA Scaffolds and Therapeutic Applications
Derivative Class | Key Modifications | Therapeutic Applications |
---|---|---|
Sulfonamides | Sulfonyl replacement of carboxyl | Antibacterial agents |
Schiff Bases | Imine linkage via amino group | Anticancer/antimicrobial hybrids |
PABA-Organometallics | Metal complexes (e.g., Cu²⁺, Zn²⁺) | Enhanced enzyme inhibition |
Quinazoline-Fused | Cyclized with pyrimidine | Kinase inhibition (e.g., EGFR) |
4-Methyl-3-[(6-phenylpyrimidin-4-yl)amino]benzoic acid | Pyrimidine amino linkage | Bcr-Abl inhibition |
Such versatility enables PABA to serve as a molecular "Swiss Army knife" – its derivatives span antibiotics (sulfamethoxazole), local anesthetics (benzocaine), and antifolates (methotrexate) [1] [6]. The 4-methyl substitution in our target compound exemplifies steric tailoring to optimize binding pocket occupancy in kinase targets.
Kinase inhibitors demand precise spatial arrangement of pharmacophores to compete with ATP while achieving subtype selectivity. PABA-derived hybrids excel here by functioning as multivalent scaffolds that anchor key inhibitory motifs:
Table 2: Structural Components of 4-Methyl-3-[(6-phenylpyrimidin-4-yl)amino]benzoic acid Hydrochloride and Their Roles
Structural Element | Role in Kinase Inhibition | Molecular Interactions |
---|---|---|
4-Methylbenzoic Acid | Core anchoring unit | Salt bridges with conserved Lys271; hydrophobic contact |
Secondary Amino Linker (-NH-) | Connector | Conformational flexibility; hydrogen bonding |
Pyrimidine Ring | Hinge region binder | Accepts/donates H-bonds to backbone amides |
Phenyl Ring | Selectivity filter | Occupies hydrophobic pocket II (gatekeeper area) |
Hydrochloride Salt | Solubilizer | Ionic dissociation in physiological pH |
This compound exemplifies rational scaffold hybridization: Retaining PABA’s benzoic acid while replacing traditional sulfonamide with aminopyrimidine enhances kinase affinity. Synthesis typically involves coupling 3-amino-4-methylbenzoic acid with 4-chloro-6-phenylpyrimidine under reflux, followed by HCl salt formation [7]. The derivative’s role as nilotinib intermediate (Nilotinib Hydrochloride Monohydrate Impurity D) highlights its importance in Bcr-Abl inhibition for chronic myeloid leukemia [8].
PABA’s therapeutic journey reflects evolving drug design paradigms:
In neurodegenerative contexts, unmodified PABA demonstrated neuroprotective effects via Nrf2 pathway activation, boosting glutathione synthesis and scavenging ROS in Alzheimer’s models [5] [6]. However, its poor blood-brain barrier penetration spurred hybrid development. Schiff bases combining PABA with salicylaldehydes showed enhanced cholinesterase inhibition (IC₅₀ ≤10 µM) by simultaneously binding catalytic and peripheral sites [1] [4].
Table 3: Evolution of PABA-Based Therapeutics in Major Disease Areas
Era | Key PABA Derivatives | Therapeutic Impact | Mechanistic Insights |
---|---|---|---|
Pre-1970 | Sulfanilamide, p-Aminosalicylic acid | First broad-spectrum antibacterials | Folate synthesis inhibition |
1980–2000 | Methotrexate analogs | Anticancer antifolates | Dihydrofolate reductase inhibition |
1990–2010 | Padimate O (sunscreens) | UV protection | UVB absorption; ROS scavenging |
2000–Present | 4-Methyl-3-[(6-phenylpyrimidin-4-yl)amino]benzoic acid hydrochloride | Kinase inhibitor intermediate | ATP-competitive kinase binding |
2010–Present | PABA-Schiff bases | Neuroprotection/antimicrobials | Multitargeting: AChE inhibition + antioxidant effects |
The target compound embodies this historical progression – its pyrimidine-linked PABA core merges antimetabolite heritage with precision kinase pharmacology. As a nilotinib precursor, it bridges classical cytotoxic design and modern conformation-selective inhibition [7] [8].
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9